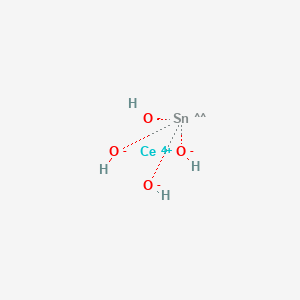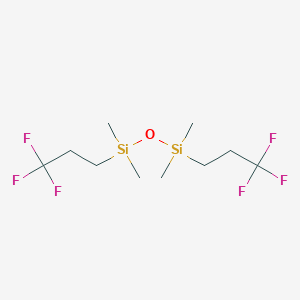![molecular formula C20H41N5O7 B13830080 (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components. It is a derivative of Gentamicin, an aminoglycoside antibiotic used to treat a variety of bacterial infections. Gentamicin C2 Pentaacetate Salt is particularly known for its effectiveness against gram-negative bacteria and is used in various research and clinical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gentamicin C2 Pentaacetate Salt involves the acetylation of Gentamicin C2. The process typically includes the treatment of Gentamicin C2 with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of Gentamicin C2 Pentaacetate Salt .
Industrial Production Methods
Industrial production of Gentamicin C2 Pentaacetate Salt is generally achieved through fermentation processes using Micromonospora species. The fermentation broth is then subjected to various purification steps, including chromatography and lyophilization, to isolate and purify the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Gentamicin C2 Pentaacetate Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of Gentamicin C2 Pentaacetate Salt .
Aplicaciones Científicas De Investigación
Gentamicin C2 Pentaacetate Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of aminoglycosides.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Gentamicin C2 Pentaacetate Salt exerts its effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. This binding results in the production of defective proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and various ribosomal proteins involved in the translation process .
Comparación Con Compuestos Similares
Similar Compounds
Gentamicin C2 Pentaacetate Salt is closely related to other Gentamicin derivatives, including:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin B1
- Gentamicin X2
Uniqueness
What sets Gentamicin C2 Pentaacetate Salt apart from its counterparts is its specific acetylation pattern, which can influence its pharmacokinetic properties and antibacterial activity. This unique structure allows for targeted applications in both research and clinical settings .
Propiedades
Fórmula molecular |
C20H41N5O7 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13+,14+,15+,16?,17+,18?,19+,20-/m0/s1 |
Clave InChI |
XUFIWSHGXVLULG-CTWBIEQZSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)





![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)


![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
